3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride
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Overview
Description
3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride is an organic compound with the chemical formula C8H11Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is commonly used as a chemical reagent in various organic synthesis processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride typically involves the chloromethylation of 6-methoxy-2-methylpyridine. One common method includes the reaction of 6-methoxy-2-methylpyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine carboxylic acids.
Reduction: Products include 3-methyl-6-methoxy-2-methylpyridine.
Scientific Research Applications
3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-methylpyridine hydrochloride
- 2-(Chloromethyl)-4-methoxypyridine hydrochloride
- 3-(Chloromethyl)-4-methoxypyridine hydrochloride
Uniqueness
3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride is unique due to the presence of both a methoxy group and a chloromethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H11Cl2NO |
---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
3-(chloromethyl)-6-methoxy-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-7(5-9)3-4-8(10-6)11-2;/h3-4H,5H2,1-2H3;1H |
InChI Key |
NHJOQWNYRRTTCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)CCl.Cl |
Origin of Product |
United States |
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